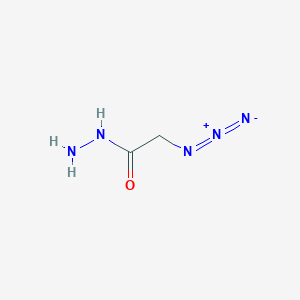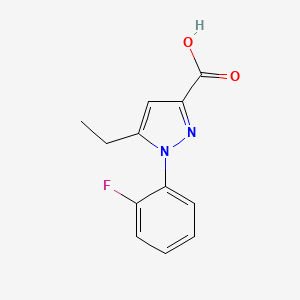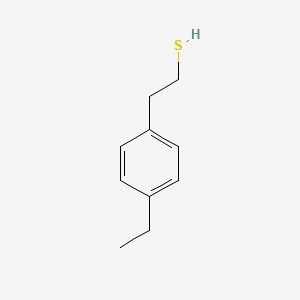
Cyclopentane-1,1-dicarboxylic acid
Vue d'ensemble
Description
Cyclopentane-1,1-dicarboxylic acid is a chemical compound with the molecular formula C7H10O4 and a molecular weight of 158.15 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H10O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H,8,9)(H,10,11) . This indicates that the molecule contains seven carbon atoms, ten hydrogen atoms, and four oxygen atoms. Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
As a Carboxylic Acid Isostere : Cyclopentane-1,3-dione derivatives are effective substitutes for carboxylic acid functional groups. They exhibit similar physical-chemical properties and have been used in the design of potent thromboxane A2 receptor antagonists (Ballatore et al., 2011).
Catalytic Carboxylation : Cyclopentane and similar compounds have been used in vanadium-catalyzed carboxylation reactions to produce carboxylic acids. This demonstrates its role in organic synthesis and potential industrial applications (Reis et al., 2005).
Antitumor Action : Cyclopentane derivatives, specifically 1-amino-cyclopentane carboxylic acid, have shown potential in inhibiting the growth of certain types of cancers, suggesting a role in cancer research (Berlinguet et al., 1962).
Complex Formation with Metal Ions : Cyclopentane-1,1-dicarboxylic acid has been studied for its ability to form complexes with various bivalent metal ions, which could have implications in coordination chemistry and material science (Roletto et al., 1972).
Lewis Acid Catalyzed Reactions : Cyclopentane derivatives are involved in Lewis acid catalyzed cyclodimerizations, indicating their utility in synthetic chemistry for the production of polyfunctionalized cyclopentanes (Chagarovskiy et al., 2011).
Potential Bio-Isostere of Carboxylic Acid : Cyclopentane-1,2-diones are being evaluated as potential surrogates of the carboxylic acid functional group, indicating their relevance in drug design (Ballatore et al., 2014).
Effect on RNA Methylation : Cycloleucine, a derivative of cyclopentane carboxylic acid, inhibits RNA methylation in virus-infected cells, showing potential applications in virology and molecular biology (Dimock & Stoltzfus, 1979).
Selective Effect on Pancreatic Tissue : 1-Amino cyclopentane carboxylic acid can cause atrophy of the pancreas in rats, indicating its potential use in studying pancreatic functions and diseases (Dunnigan et al., 1964).
Safety and Hazards
Cyclopentane-1,1-dicarboxylic acid has several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
cyclopentane-1,1-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFOGXKZTWZVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901708 | |
| Record name | NoName_846 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5802-65-3 | |
| Record name | 5802-65-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7907232.png)
![{1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanamine](/img/structure/B7907234.png)
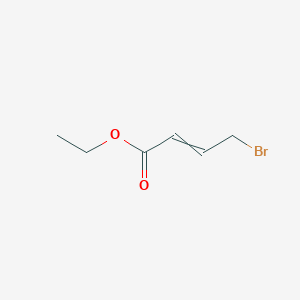

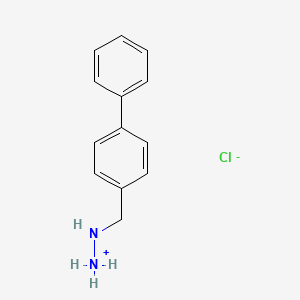
![6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B7907274.png)
![Benzo[d]oxazol-6-ylmethanol](/img/structure/B7907275.png)
